molecular formula C12H20N2O3 B1289187 Tert-butyl 4-cyano-4-(hydroxymethyl)piperidine-1-carboxylate CAS No. 614730-96-0

Tert-butyl 4-cyano-4-(hydroxymethyl)piperidine-1-carboxylate

Cat. No. B1289187
CAS RN: 614730-96-0
M. Wt: 240.3 g/mol
InChI Key: BLZNRLWYSXQYLO-UHFFFAOYSA-N
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Description

Tert-butyl 4-cyano-4-(hydroxymethyl)piperidine-1-carboxylate (TB-4-C-HMPPC) is an organic compound belonging to the piperidine family. It is a white crystalline solid with a melting point of 91-92°C and is soluble in water and methanol. TB-4-C-HMPPC has been used in pharmaceutical and biotechnological research due to its potential biological applications. It has been used in a variety of scientific research ranging from organic synthesis to medicinal chemistry to biochemistry.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Biologically Active Compounds : Tert-butyl 4-cyano-4-(hydroxymethyl)piperidine-1-carboxylate serves as an important intermediate in the synthesis of biologically active compounds, such as crizotinib, a notable anticancer drug. The synthesis process typically involves multiple steps, starting from tert-butyl-4-hydroxypiperdine-1-carboxylate and achieving a total yield of 49.9% (Kong et al., 2016).

  • X-Ray Crystallography Studies : In a study focusing on structural analysis, X-ray studies revealed the orientation and configuration of this compound derivatives. This analysis is crucial for understanding the molecular packing and hydrogen bonding in the crystal structure, which impacts the compound's properties and applications (Didierjean et al., 2004).

Synthesis of Medicinal Compounds

  • Anticancer Drug Intermediates : this compound is a key intermediate in synthesizing small molecule anticancer drugs. The compound's synthesis involves nucleophilic substitution, oxidation, halogenation, and elimination reactions, with a high overall yield of 71.4%. This underlines its significance in developing new anticancer therapeutics (Zhang et al., 2018).

  • Synthesis of Polyhydroxylated Piperidines : The compound is used in synthesizing various polyhydroxylated piperidines, which are precursors for several medicinal compounds including 1-deoxy-L-mannojirimycin and L-fagomycin. This highlights its role in the creation of diverse medicinal agents (Ramalingam et al., 2012).

Other Applications

  • Material for Biological Studies : this compound has been used in the preparation of collections of structurally diverse small molecules, aiding in the exploration of biology and medicine. This application demonstrates its versatility in synthetic chemistry for biological studies (Passarella et al., 2005).

  • Biotransformation Studies : The compound has been involved in biotransformation studies using Cunninghamella fungi, serving as a model to understand the metabolism of xenobiotics. This kind of research is essential for advancing our understanding of drug metabolism and developing new drug candidates (Pękala et al., 2012).

Safety and Hazards

This compound is considered hazardous. It has a GHS07 pictogram and the signal word is “Warning”. The hazard statements include H302, and the precautionary statements include P280-P305+P351+P338 .

properties

IUPAC Name

tert-butyl 4-cyano-4-(hydroxymethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c1-11(2,3)17-10(16)14-6-4-12(8-13,9-15)5-7-14/h15H,4-7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLZNRLWYSXQYLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50623849
Record name tert-Butyl 4-cyano-4-(hydroxymethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

614730-96-0
Record name tert-Butyl 4-cyano-4-(hydroxymethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Boc-4-cyano-4-(hydroxymethyl)piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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